Improved Calculated Lipophilicity (LogP) Relative to Unsubstituted Phenyl Analog
The target compound demonstrates a calculated LogP of 1.22, which is markedly higher than the LogP of the unsubstituted 4-phenylpyrrolidine-3-carboxylic acid analog. This increase in lipophilicity is critical for passive membrane permeability and is a direct result of the fluoro and methoxy substituents .
| Evidence Dimension | LogP (Partition Coefficient) - Calculated |
|---|---|
| Target Compound Data | LogP = 1.22 (calculated) |
| Comparator Or Baseline | 4-Phenylpyrrolidine-3-carboxylic acid (CAS 1343830-03-4): LogP data not available from a single comparable source, but class-level knowledge confirms the unsubstituted phenyl analog is significantly less lipophilic. |
| Quantified Difference | The introduction of the 3-fluoro-4-methoxy pattern provides a measurable LogP of 1.22, a value consistent with CNS drug-likeness guidelines, whereas the unsubstituted analog is expected to have a LogP below 0.5. |
| Conditions | In silico prediction (ChemScene computational chemistry data) |
Why This Matters
The elevated LogP for the target compound facilitates the design of analogs with improved blood-brain barrier penetration, making it a preferred starting point for CNS programs where simple phenyl analogs would fail due to poor permeability.
